molecular formula C11H12N2O3 B7942361 N-cyclopropyl-2-methyl-4-nitrobenzamide

N-cyclopropyl-2-methyl-4-nitrobenzamide

Cat. No.: B7942361
M. Wt: 220.22 g/mol
InChI Key: XBCFXILEFPRUKK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methyl-4-nitrobenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their wide range of biological activities, making them significant in various fields such as medicinal chemistry and pharmacology. This compound, in particular, features a cyclopropyl group, a methyl group, and a nitro group attached to the benzamide core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methyl-4-nitrobenzamide typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or other cyclopropylating agents.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the nitro-substituted benzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: N-cyclopropyl-2-methyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-cyclopropyl-2-carboxy-4-nitrobenzamide.

Scientific Research Applications

N-cyclopropyl-2-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in studies to understand the biological activity of benzamide derivatives, including their potential as anticancer agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets, while the benzamide core can interact with proteins and enzymes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-nitrobenzamide: Similar structure but lacks the methyl group.

    2-chloro-N-cyclopropyl-4-nitrobenzamide: Similar structure but has a chlorine atom instead of a methyl group.

    N-cyclopropyl-2-methyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-cyclopropyl-2-methyl-4-nitrobenzamide is unique due to the presence of both the cyclopropyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct pharmacological properties compared to other benzamide derivatives.

Properties

IUPAC Name

N-cyclopropyl-2-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-6-9(13(15)16)4-5-10(7)11(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCFXILEFPRUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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